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Compound of Interest

Compound Name: 2-Bromo-2-methylbutane

Cat. No.: B1582447 Get Quote

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopy data for 2-bromo-2-methylbutane. It is intended for researchers,

scientists, and professionals in the field of drug development and chemical analysis. The

document details expected spectroscopic values, experimental protocols for data acquisition,

and a structural representation of the molecule's spectroscopic correlations.

Spectroscopic Data
The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for

2-bromo-2-methylbutane. These values are based on established principles of spectroscopy

and data from analogous compounds.

Table 1: ¹H NMR Data for 2-Bromo-2-methylbutane
Signal Assignment

Chemical Shift (δ,
ppm)

Multiplicity Integration

-CH₃ (ethyl group) ~1.0 - 1.2 Triplet (t) 3H

-CH₂- (ethyl group) ~1.8 - 2.0 Quartet (q) 2H

2 x -CH₃ (gem-

dimethyl)
~1.7 - 1.9 Singlet (s) 6H
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Table 2: Predicted ¹³C NMR Data for 2-Bromo-2-
methylbutane

Carbon Assignment Predicted Chemical Shift (δ, ppm)

-CH₃ (ethyl group) ~10 - 15

-CH₂- (ethyl group) ~35 - 45

C(Br)(CH₃)₂ ~60 - 70

-C(Br)(CH₃)₂ ~30 - 40

Table 3: IR Absorption Data for 2-Bromo-2-methylbutane
Vibrational Mode

Expected Absorption
Range (cm⁻¹)

Intensity

C-H stretching (alkane) 2850 - 3000 Strong

C-H bending (alkane) 1370 - 1480 Medium

C-Br stretching 500 - 750 Medium to Strong

Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of 2-bromo-2-
methylbutane, a liquid at room temperature.

NMR Spectroscopy
2.1.1. Sample Preparation

Approximately 20-30 mg of 2-bromo-2-methylbutane is accurately weighed and dissolved

in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

The solution is transferred into a clean, dry 5 mm NMR tube.

The NMR tube is capped and carefully wiped clean to remove any external contaminants.

2.1.2. Data Acquisition
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The NMR spectrometer (e.g., 300 MHz or 500 MHz) is set up and the sample is inserted into

the magnet.

The magnetic field is locked onto the deuterium signal of the solvent.

The magnetic field homogeneity is optimized by shimming the sample.

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include a

spectral width of approximately 15 ppm, a sufficient number of scans (e.g., 8-16) to achieve

a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single

lines for each carbon environment. A wider spectral width (e.g., 0-220 ppm) is required. Due

to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans

(e.g., 128 or more) and a longer acquisition time are necessary.

2.1.3. Data Processing

The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the

spectrum.

The spectrum is phased to ensure all peaks are in the absorptive mode.

The baseline of the spectrum is corrected to be flat.

The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for

¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane

(TMS).

For ¹H NMR spectra, the signals are integrated to determine the relative ratios of the different

types of protons.

Infrared (IR) Spectroscopy
2.2.1. Sample Preparation

For a liquid sample like 2-bromo-2-methylbutane, Attenuated Total Reflectance (ATR) is a

common and convenient technique.
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The ATR crystal (e.g., diamond or zinc selenide) of the FTIR spectrometer is ensured to be

clean and dry. A background spectrum of the clean, empty crystal is collected.

A single drop of neat 2-bromo-2-methylbutane is placed directly onto the center of the ATR

crystal, ensuring complete coverage of the sampling area.

2.2.2. Data Acquisition

The sample is brought into firm contact with the ATR crystal using the instrument's pressure

clamp.

The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

A typical resolution of 4 cm⁻¹ is used.

2.2.3. Data Processing

The resulting spectrum is displayed in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

The prominent absorption peaks are identified and their wavenumbers are recorded.

The spectrum can be compared with spectral databases for confirmation.

Visualization of Spectroscopic Correlations
The following diagram illustrates the structure of 2-bromo-2-methylbutane and the correlation

of its different atoms to the expected NMR and IR signals.
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Spectroscopic Correlations of 2-Bromo-2-methylbutane

2-Bromo-2-methylbutane Structure

NMR Signals IR Absorptions

C1

H HH C2

¹H: ~1.1 ppm (t, 3H) ¹³C: ~12 ppm C-H stretch
2850-3000 cm⁻¹

H H C3

¹H: ~1.9 ppm (q, 2H)¹³C: ~40 ppm

BrC4 C5

¹³C: ~65 ppm C-Br stretch
500-750 cm⁻¹H H H¹H: ~1.8 ppm (s, 6H)¹³C: ~35 ppm H H H

Click to download full resolution via product page

Caption: Molecular structure and spectroscopic correlations for 2-bromo-2-methylbutane.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-2-methylbutane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582447#2-bromo-2-methylbutane-nmr-and-ir-
spectroscopy-data]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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